Desipramine

Vue d'ensemble

Description

La désilpramine est un antidépresseur tricyclique principalement utilisé dans le traitement de la dépression. Elle est connue pour son inhibition relativement sélective de la recapture de la norépinéphrine, ce qui améliore la neurotransmission noradrénergique. La désilpramine présente également des effets inhibiteurs faibles sur la recapture de la sérotonine, des effets bloquants α1, antihistaminiques et anticholinergiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La désilpramine est synthétisée par un processus en plusieurs étapes impliquant la réaction de dérivés de la dibenzazépine avec des amines alkyliques. La synthèse implique généralement les étapes suivantes :

Formation du noyau de la dibenzazépine : Le noyau de la dibenzazépine est synthétisé par des réactions de cyclisation impliquant des dérivés du biphényle.

Alkylation : Le noyau de la dibenzazépine est ensuite alkylé avec un dérivé de la propylamine pour former la structure finale de la désilpramine.

Purification : Le produit final est purifié par des techniques de recristallisation ou de chromatographie pour obtenir de la désilpramine pure

Méthodes de production industrielle : La production industrielle de la désilpramine implique une synthèse à grande échelle utilisant des voies de synthèse similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des systèmes automatisés pour le contrôle de la réaction et la purification. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : La désilpramine subit diverses réactions chimiques, notamment :

Oxydation : La désilpramine peut être oxydée pour former du N-oxyde de désilpramine.

Réduction : Les réactions de réduction peuvent convertir la désilpramine en son amine secondaire correspondante.

Substitution : La désilpramine peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote, pour former divers dérivés

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des halogénures d'alkyle ou des chlorures d'acyle dans des conditions basiques

Principaux produits :

N-oxyde de désilpramine : Formé par oxydation.

Amines secondaires : Formées par réduction.

Divers dérivés : Formés par des réactions de substitution

4. Applications de la recherche scientifique

La désilpramine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans les études sur les antidépresseurs tricycliques et leurs propriétés chimiques.

Biologie : Étudiée pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Principalement utilisée dans le traitement de la dépression, de la douleur neuropathique et du trouble de l'hyperactivité avec déficit de l'attention.

Industrie : Utilisée dans le développement de nouveaux médicaments antidépresseurs et dans les études pharmacocinétiques pour comprendre le métabolisme et les interactions des médicaments .

5. Mécanisme d'action

La désilpramine exerce ses effets en inhibant sélectivement la recapture de la norépinéphrine de la synapse neuronale, ce qui entraîne une augmentation de la disponibilité de la norépinéphrine dans la fente synaptique. Cela améliore la neurotransmission noradrénergique, ce qui est considéré comme contribuant à ses effets antidépresseurs. La désilpramine inhibe également la recapture de la sérotonine dans une moindre mesure et bloque les récepteurs de l'histamine H1, les récepteurs α1-adrénergiques et les récepteurs muscariniques, ce qui contribue à ses effets sédatifs, hypotenseurs et anticholinergiques .

Applications De Recherche Scientifique

Desipramine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.

Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Primarily used in the treatment of depression, neuropathic pain, and attention-deficit hyperactivity disorder.

Industry: Utilized in the development of new antidepressant drugs and in pharmacokinetic studies to understand drug metabolism and interactions .

Mécanisme D'action

Desipramine is often compared with other tricyclic antidepressants such as imipramine and nortriptyline:

Imipramine: Both this compound and imipramine are tricyclic antidepressants, but this compound is a secondary amine while imipramine is a tertiary amine. .

Nortriptyline: Similar to this compound, nortriptyline is a secondary amine tricyclic antidepressant.

Uniqueness of this compound: this compound’s relatively selective norepinephrine reuptake inhibition and lower sedative and anticholinergic side effects make it unique among tricyclic antidepressants. It is particularly useful in patients who require a more activating antidepressant with fewer sedative effects .

Comparaison Avec Des Composés Similaires

La désilpramine est souvent comparée à d'autres antidépresseurs tricycliques tels que l'imipramine et la nortriptyline :

Imipramine : La désilpramine et l'imipramine sont toutes deux des antidépresseurs tricycliques, mais la désilpramine est une amine secondaire tandis que l'imipramine est une amine tertiaire. .

Nortriptyline : Comme la désilpramine, la nortriptyline est un antidépresseur tricyclique amine secondaire.

Unicité de la désilpramine : L'inhibition relativement sélective de la recapture de la norépinéphrine par la désilpramine et ses effets secondaires sédatifs et anticholinergiques plus faibles la rendent unique parmi les antidépresseurs tricycliques. Elle est particulièrement utile chez les patients qui ont besoin d'un antidépresseur plus activateur avec moins d'effets sédatifs .

Liste de composés similaires :

- Imipramine

- Nortriptyline

- Amitriptyline

- Clomipramine

- Doxépine

Activité Biologique

Desipramine is a secondary amine tricyclic antidepressant (TCA) primarily used for treating major depressive disorder. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, and effects on various physiological and psychological conditions. This article explores the detailed biological activity of this compound, including case studies, research findings, and data tables.

This compound's primary mechanism involves the reuptake inhibition of norepinephrine (NE) and serotonin (5-HT) at the presynaptic neuronal membrane. It predominantly blocks norepinephrine reuptake more effectively than serotonin, which is typical for secondary amine TCAs .

- Receptor Interactions :

- Norepinephrine : Increases synaptic levels, enhancing neurotransmission.

- Serotonin : Although less potent in inhibiting serotonin reuptake, it contributes to overall antidepressant effects.

- Adrenergic Receptors : Chronic this compound use leads to downregulation of beta-adrenergic receptors and sensitization of serotonergic receptors .

- Other Effects : this compound exhibits anticholinergic properties due to its affinity for muscarinic receptors, contributing to its side effect profile .

Pharmacokinetics

This compound is well-absorbed following oral administration, with peak plasma concentrations reached within 4 to 6 hours. It undergoes extensive first-pass metabolism primarily by CYP2D6 and CYP1A2 enzymes, resulting in an active metabolite, 2-hydroxythis compound .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 7-60+ hours |

| Protein Binding | 73-92% |

| Metabolism | Liver (CYP2D6) |

| Excretion | Urinary (70%) |

Case Study on Pharmacokinetics

A study developed a physiologically based pharmacokinetic (PBPK) model for this compound that accurately predicted drug exposure following both intravenous (i.v.) and oral administration. The model showed good agreement with observed values across various doses, indicating its reliability for predicting pharmacokinetic behavior in adults .

Neuroplasticity and Behavioral Recovery

Research utilizing cF1ko mice—models with altered serotonergic activity—demonstrated that chronic this compound treatment could reverse deficits in norepinephrine innervation and improve behavioral outcomes. This suggests that this compound may facilitate noradrenergic reinnervation, which is crucial for recovery in depression models resistant to SSRIs .

Effects on Obstructive Sleep Apnea (OSA)

In a controlled study involving patients with OSA, this compound was shown to improve upper airway collapsibility and reduce the apnea-hypopnea index (AHI). The findings suggest that this compound may enhance muscle activity in the upper airway during sleep, potentially benefiting patients with mild-to-moderate OSA .

Summary of Clinical Findings

The following table summarizes key findings from clinical studies regarding this compound's effects on OSA:

| Outcome Measure | Placebo (Median) | This compound (Median) | p-value |

|---|---|---|---|

| AHI NREM supine events·h −1 | 42.0 | 34.3 | >0.5 |

| % Hypopneas | 78% | 94% | 0.11 |

| Nadir SaO2 % | 90 | 92 | 0.02 |

Propriétés

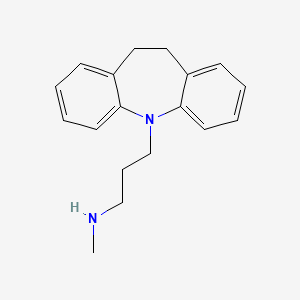

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYAFALTSJYZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-28-6 (hydrochloride) | |

| Record name | Desipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022896 | |

| Record name | Desipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

172-174 °C @ 0.02 MM HG | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; MELTS WITHIN 5 DEG RANGE BETWEEN 208-218 °C; 1 G IN CA 4 ML CHLOROFORM, 20 ML WATER, 20 ML ALC; FREELY SOL IN METHANOL; INSOL IN ETHER /HCL/, In water, 58.6 mg/l @ 24 °C., 3.96e-02 g/L | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Desipramine is a tricyclic antidepressant (TCA) that selectively blocks reuptake of norepinephrine (noradrenaline) from the neuronal synapse. It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine. Inhibition of neurotransmitter reuptake increases stimulation of the post-synaptic neuron. Chronic use of desipramine also leads to down-regulation of beta-adrenergic receptors in the cerebral cortex and sensitization of serotonergic receptors. An overall increase in serotonergic transmission likely confers desipramine its antidepressant effects. Desipramine also possesses minor anticholinergic activity, through its affinity for muscarinic receptors. TCAs are believed to act by restoring normal levels of neurotransmitters via synaptic reuptake inhibition and by increasing serotonergic neurotransmission via serotonergic receptor sensitization in the central nervous system., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION...IS NOT CLEAR. .../EFFECT/ DESCRIBED AS DULLING OF DEPRESSIVE IDEATION RATHER THAN AS EUPHORIC STIMULATION PRODUCED BY MAO INHIBITORS...DEFINITIVELY DISCRIMINATIVE EXPT... YET TO BE PERFORMED. ...DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES. /IMIPRAMINE/, ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METABOLISM OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... ALL TRICYCLIC ANTIDEPRESSANTS BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/, IMIPRAMINE SLOWS TURNOVER RATE OF 5-HT, EFFECT NOT SHARED BY DESIPRAMINE, WHILE TURNOVER RATE OF NOREPINEPHRINE IS INCR BY DEMETHYLATED DRUGS NORTRIPTYLINE & DESIPRAMINE. EXACT RELATIONSHIP OF THESE EFFECTS TO ACTIONS OF TRICYCLIC ANTIDEPRESSANTS IN HUMAN DEPRESSION IS NOT KNOWN. | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

50-47-5 | |

| Record name | Desipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG537D343B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-218 °C, 214 - 218 °C | |

| Record name | Desipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.